
3-Acetyl-5-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzaldehyde, featuring both an acetyl group and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-Acetyl-5-hydroxybenzaldehyde involves the aldol condensation of 3-hydroxybenzaldehyde with acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-hydroxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Acetyl-5-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield 3-acetyl-5-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid catalysts like sulfuric acid or bases like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: 3-Acetyl-5-hydroxybenzoic acid.
Reduction: 3-Acetyl-5-hydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Acetyl-5-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that may have anti-inflammatory or anticancer properties.
Industry: It is used in the production of dyes, fragrances, and polymers due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 3-Acetyl-5-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various enzymes and receptors, influencing pathways related to inflammation, oxidative stress, or cell proliferation. The hydroxyl and acetyl groups play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
3-Hydroxybenzaldehyde: Lacks the acetyl group, making it less reactive in certain synthetic applications.
4-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group, giving it distinct properties and uses, particularly in the flavor and fragrance industry.
Uniqueness: 3-Acetyl-5-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and acetyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
583060-40-6 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-acetyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-5,12H,1H3 |
Clave InChI |
UXXCCFATYRDBSF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


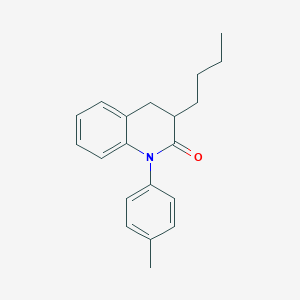
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
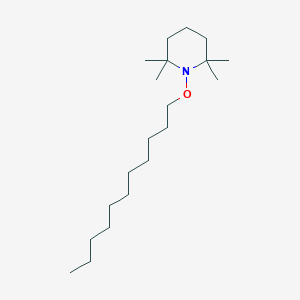
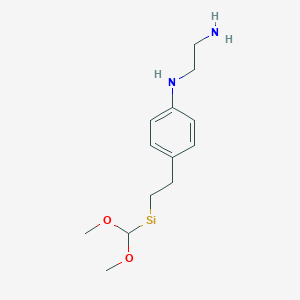
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
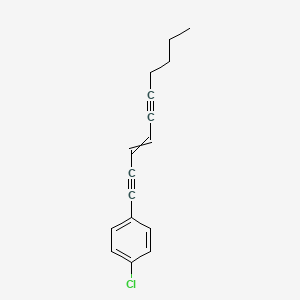

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
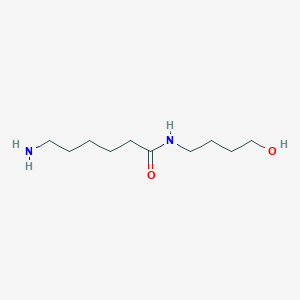
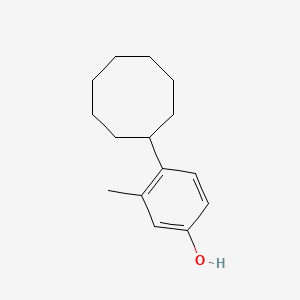
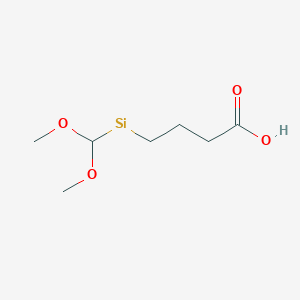
![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
